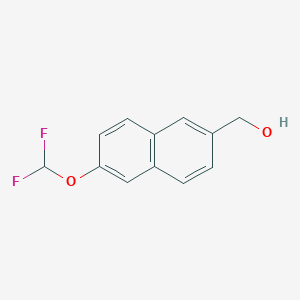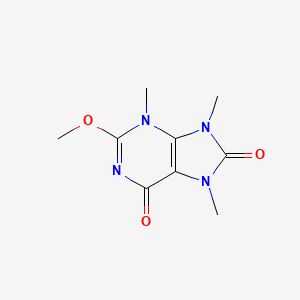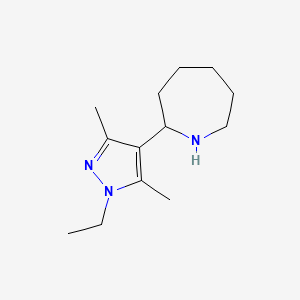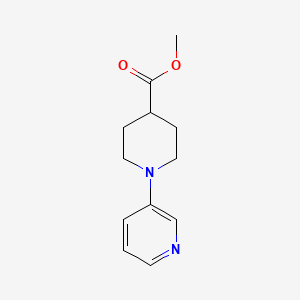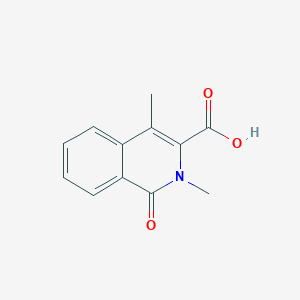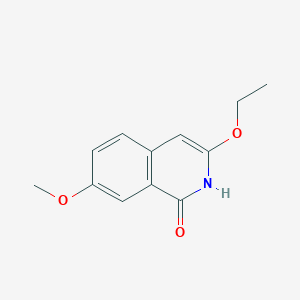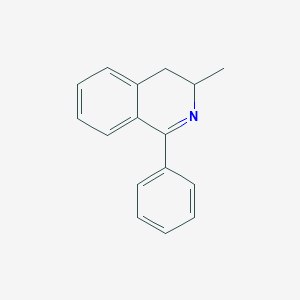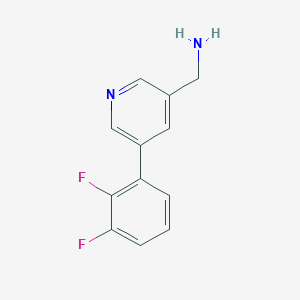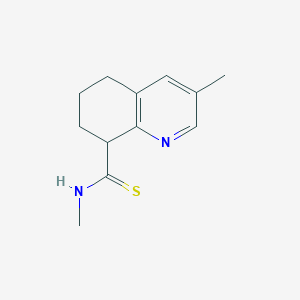
8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-N,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-N,3-dimethyl- is a chemical compound with the molecular formula C12H16N2S. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are often explored for their potential therapeutic properties and industrial uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-N,3-dimethyl- typically involves multi-step reactions starting from quinoline derivatives. One common method includes the reaction of 5,6,7,8-tetrahydroquinoline with carbon disulfide and methyl iodide under basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-N,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-N,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-N,3-dimethyl- involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A parent compound with a simpler structure, used in various chemical and medicinal applications.
5,6,7,8-Tetrahydroquinoline: A hydrogenated derivative of quinoline, known for its use in synthetic chemistry.
8-Quinolinecarboxamide: A related compound with a carboxamide group instead of a carbothioamide group.
Uniqueness
8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-N,3-dimethyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a quinoline core with a carbothioamide group makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
53400-69-4 |
|---|---|
Molekularformel |
C12H16N2S |
Molekulargewicht |
220.34 g/mol |
IUPAC-Name |
N,3-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C12H16N2S/c1-8-6-9-4-3-5-10(12(15)13-2)11(9)14-7-8/h6-7,10H,3-5H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
DZDFUFUHYBUNNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(CCC2)C(=S)NC)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



